molecular formula C20H16Cl2O2S B2363995 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 252026-44-1

2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2363995
CAS No.: 252026-44-1
M. Wt: 391.31
InChI Key: JUQNPUVUGMRWSE-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is a sulfinyl-containing compound featuring a 2,6-dichlorophenyl group attached to a sulfoxide moiety, with a diphenyl ethanol backbone. The sulfinyl group (S=O) may confer chirality, impacting its biological activity and metabolic stability .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfinyl-1,1-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2O2S/c21-17-12-7-13-18(22)19(17)25(24)14-20(23,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,23H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQNPUVUGMRWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)C2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves several steps. One common synthetic route includes the reaction of 2,6-dichlorobenzene with sulfur to form 2,6-dichlorophenyl sulfoxide. This intermediate is then reacted with diphenylmethanol under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol serves as a model compound for studying sulfoxide chemistry and reaction mechanisms. Its ability to undergo oxidation to form sulfone derivatives and reduction to sulfide makes it valuable for understanding reaction pathways in organic synthesis.

Biology

The compound's anti-inflammatory properties are pivotal in biological research. It is extensively used to investigate inflammation pathways and the role of cyclooxygenase enzymes (COX-1 and COX-2) in pain signaling. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are key mediators in inflammatory responses.

Medicine

As a nonsteroidal anti-inflammatory drug (NSAID), this compound is crucial in clinical settings for treating conditions such as osteoarthritis and rheumatoid arthritis. Its efficacy in pain relief has been demonstrated in numerous clinical trials, making it a staple in pain management protocols.

Industry

In pharmaceutical formulations, this compound is utilized due to its therapeutic effects. It is incorporated into various products aimed at alleviating pain and inflammation. Additionally, its chemical properties allow it to be used in developing new drugs targeting similar pathways.

Case Study 1: Anti-inflammatory Mechanisms

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited COX enzymes in vitro. This inhibition was correlated with reduced levels of inflammatory markers in animal models of arthritis.

Case Study 2: Clinical Efficacy

Clinical trials have indicated that patients receiving treatment with this compound reported significant improvements in pain management compared to placebo groups. The results highlighted its effectiveness not only in acute pain scenarios but also in chronic conditions such as osteoarthritis.

Case Study 3: Industrial Applications

Research conducted by pharmaceutical companies has explored the use of this compound as a precursor for synthesizing more complex NSAIDs. The versatility of its chemical structure allows for modifications that enhance therapeutic profiles while maintaining safety profiles.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves the inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes. These enzymes are responsible for the production of prostaglandins, which contribute to inflammation and pain signaling. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diclofenac Derivatives

Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), shares the 2,6-dichlorophenyl moiety. Microbial degradation studies of diclofenac in wastewater treatment plants (WWTPs) identified transformation products such as 2-((2,6-dichlorophenyl)-amino)-benzyl alcohol and its methyl ether derivative. These compounds retain the dichlorophenyl group but lack the sulfinyl and diphenyl ethanol components, resulting in reduced metabolic stability compared to the target compound .

Compound Key Structural Features Bioactivity/Metabolism
2-[(2,6-Dichlorophenyl)sulfinyl]-... Sulfinyl, diphenyl ethanol, dichlorophenyl Hypothesized chiral activity, slower degradation
2-((2,6-Dichlorophenyl)-amino)-benzyl alcohol Dichlorophenyl, benzyl alcohol Microbial degradation product, polar metabolite

Azole Antifungals (Itraconazole, Terconazole)

Compounds like itraconazole and terconazole incorporate dichlorophenyl groups linked to heterocyclic systems. For example, 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol (a precursor to terconazole) shares halogenated aromaticity but differs in the core structure. The sulfinyl group in the target compound may enhance solubility compared to the dioxolane ring in azoles .

Dicloxacillin

3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (dicloxacillin) is a β-lactam antibiotic. Its dichlorophenyl group enhances membrane penetration, but the isoxazole and carboxylic acid groups contrast with the sulfinyl-ethanol structure of the target compound, leading to divergent pharmacokinetic profiles .

Degradation Pathways and Environmental Fate

The sulfinyl group in the target compound may influence its environmental persistence. Polar compounds with dichlorophenyl groups, such as diclofenac, undergo microbial degradation in WWTPs, forming metabolites detected via total ion chromatograms (TIC) and high-resolution mass spectrometry (HRMS) .

Analytical and Structural Characterization

Crystallographic tools like SHELXL () and visualization software WinGX/ORTEP () are critical for resolving chiral centers and anisotropic displacement parameters in sulfinyl compounds. HRMS, as noted in , would be essential for identifying degradation products and verifying structural integrity.

Biological Activity

2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound is particularly noted for its efficacy in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H16Cl2O2S
  • Molecular Weight : 391.31 g/mol
  • CAS Number : 252026-44-1

The primary mechanism of action of this compound involves the inhibition of cyclooxygenase (COX) enzymes:

  • COX-1 and COX-2 Inhibition : These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, the compound reduces the production of prostaglandins and consequently alleviates pain and inflammation.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory effects of Diclofenac. For instance:

  • In Vivo Studies : Experimental models have shown that Diclofenac significantly reduces inflammatory responses in conditions such as carrageenan-induced paw edema in rats .

Analgesic Effects

Diclofenac has been reported to provide effective pain relief in various clinical settings:

  • Postoperative Pain Management : Clinical trials indicate that Diclofenac is effective in managing postoperative pain, with a favorable safety profile compared to other NSAIDs .

Antioxidant Properties

Recent studies suggest that Diclofenac may possess antioxidant properties:

  • Cellular Studies : Research indicates that Diclofenac can reduce oxidative stress markers in cellular models of inflammation .

Case Studies and Clinical Trials

  • Efficacy in Osteoarthritis :
    • A double-blind clinical trial involving patients with knee osteoarthritis found that Diclofenac significantly improved pain scores compared to placebo over a 12-week period .
  • Comparison with Other NSAIDs :
    • A meta-analysis comparing Diclofenac with other NSAIDs concluded that it provides superior pain relief with a similar adverse effect profile .

Data Table: Summary of Biological Activities

Activity TypeMethodologyFindings
Anti-inflammatoryIn vivo (rat model)Significant reduction in paw edema
AnalgesicClinical trialsEffective pain relief post-surgery
AntioxidantCellular assaysDecreased oxidative stress markers

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